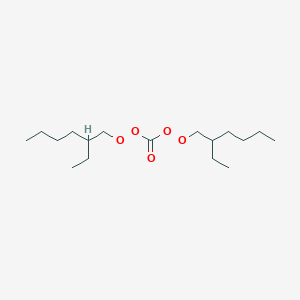
Bis(2-ethylhexyl) diperoxycarbonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Bis(2-ethylhexyl) diperoxycarbonate is a useful research compound. Its molecular formula is C17H34O5 and its molecular weight is 318.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
Polymerization Initiator
Overview:
The primary application of bis(2-ethylhexyl) diperoxycarbonate is as a radical initiator in the polymerization of vinyl monomers. It generates free radicals upon thermal decomposition, initiating the polymerization process.
Key Applications:
- Polyvinyl Chloride (PVC): It is commonly used in the suspension polymerization of vinyl chloride, leading to high-quality PVC products with desirable properties such as flexibility and durability .
- Polyethylene: The compound is also utilized in the production of low-density polyethylene (LDPE), where it facilitates the polymerization process at lower temperatures, thus enhancing energy efficiency and product quality .
- Polyvinyl Acetate: this compound acts as an initiator in the production of polyvinyl acetate, which is widely used in adhesives and coatings.
Advantages Over Other Initiators
This compound offers several advantages compared to traditional radical initiators:
- High Efficiency: It has a high initiation rate, which leads to faster polymerization times and lower energy consumption during the reaction process .
- Low Residual Hazard: The use of this compound results in minimal residual hazards compared to other organic peroxides, making it a safer choice for industrial applications .
- Cost-effectiveness: New methods for synthesizing this compound have been developed that reduce production costs and improve purity by minimizing impurities during synthesis .
Synthesis and Characterization
Synthesis Methods:
The synthesis of this compound typically involves the reaction of hydrogen peroxide with chloroesters in the presence of caustic soda. A notable method includes using a 27% hydrogen peroxide solution along with ionic membrane caustic soda and chloroesters under controlled conditions to yield high-purity product .
Characterization Techniques:
Characterization of this compound is performed using various analytical techniques including:
- Nuclear Magnetic Resonance (NMR) Spectroscopy: For structural elucidation.
- Gas Chromatography-Mass Spectrometry (GC-MS): To analyze purity and identify any residual solvents or by-products.
Case Studies
Case Study 1: PVC Production
In a study examining the use of this compound in PVC production, researchers found that its application resulted in significantly enhanced thermal stability and mechanical properties of the final product compared to those initiated with traditional peroxides. The study highlighted that using this compound allowed for lower processing temperatures and shorter reaction times, contributing to overall energy savings in manufacturing processes.
Case Study 2: Adhesives Manufacturing
A comparative analysis was conducted on adhesive formulations using this compound versus other initiators. The findings indicated that adhesives initiated with this compound exhibited superior bonding strength and flexibility, making them more suitable for applications requiring durable adhesion under varying environmental conditions.
Safety and Environmental Considerations
While this compound is generally considered safer than many other organic peroxides, it is still essential to handle it with care due to its reactive nature. Safety data sheets recommend proper storage conditions away from heat sources and incompatible materials to prevent hazardous reactions. Additionally, its use aligns with growing industry trends towards greener chemistry practices due to its lower environmental impact compared to traditional initiators .
属性
CAS 编号 |
15618-65-2 |
|---|---|
分子式 |
C17H34O5 |
分子量 |
318.4 g/mol |
IUPAC 名称 |
bis(2-ethylhexoxy) carbonate |
InChI |
InChI=1S/C17H34O5/c1-5-9-11-15(7-3)13-19-21-17(18)22-20-14-16(8-4)12-10-6-2/h15-16H,5-14H2,1-4H3 |
InChI 键 |
MONDOAXQDOCXQW-UHFFFAOYSA-N |
SMILES |
CCCCC(CC)COOC(=O)OOCC(CC)CCCC |
规范 SMILES |
CCCCC(CC)COOC(=O)OOCC(CC)CCCC |
Key on ui other cas no. |
15618-65-2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















